2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid
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Overview
Description
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid is an organic compound with the molecular formula C14H19BrO3 This compound is characterized by the presence of a bromophenyl group attached to a heptanoic acid chain, which also contains a hydroxyl group
Mechanism of Action
Target of Action
It’s structurally related to 3-bromophenylacetic acid, which has been shown to inhibit penicillin biosynthetic enzymes . This suggests that it may interact with similar targets.
Mode of Action
Bromophenyl compounds are known to participate in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Bromophenyl compounds are known to participate in reactions at the benzylic position , which could potentially affect various biochemical pathways.
Result of Action
Related compounds such as 3-bromophenylacetic acid have been shown to inhibit penicillin biosynthetic enzymes , suggesting potential antimicrobial activity.
Action Environment
The compound’s storage temperature is recommended to be 4°c , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid typically involves the reaction of 3-bromobenzyl chloride with 7-hydroxyheptanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-[(3-Bromophenyl)methyl]-7-oxoheptanoic acid.
Reduction: Formation of this compound from the oxidized product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid can be compared with other similar compounds, such as:
2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-[(3-Methylphenyl)methyl]-7-hydroxyheptanoic acid: Contains a methyl group instead of bromine, potentially altering its chemical and biological properties.
2-[(3-Fluorophenyl)methyl]-7-hydroxyheptanoic acid: Fluorine substitution can significantly affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-7-hydroxyheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c15-13-7-4-5-11(10-13)9-12(14(17)18)6-2-1-3-8-16/h4-5,7,10,12,16H,1-3,6,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOOPFYJVONYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CCCCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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